molecular formula C13H13BrO B6225979 3-(8-bromonaphthalen-1-yl)propan-1-ol CAS No. 2621935-59-7

3-(8-bromonaphthalen-1-yl)propan-1-ol

Cat. No.: B6225979
CAS No.: 2621935-59-7
M. Wt: 265.1
InChI Key:
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Description

3-(8-bromonaphthalen-1-yl)propan-1-ol is an organic compound with the molecular formula C13H13BrO It is a derivative of naphthalene, a polycyclic aromatic hydrocarbon, and features a bromine atom attached to the naphthalene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(8-bromonaphthalen-1-yl)propan-1-ol typically involves the bromination of naphthalene followed by a series of reactions to introduce the propanol group. One common method includes the following steps:

    Bromination of Naphthalene: Naphthalene is reacted with bromine in the presence of a catalyst such as iron(III) bromide to yield 1-bromonaphthalene.

    Grignard Reaction: 1-bromonaphthalene is then reacted with magnesium in an ether solvent to form the Grignard reagent.

    Addition of Propanal: The Grignard reagent is reacted with propanal to form the desired this compound.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield.

Chemical Reactions Analysis

Types of Reactions

3-(8-bromonaphthalen-1-yl)propan-1-ol undergoes various types of chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form the corresponding ketone.

    Reduction: The bromine atom can be reduced to form the corresponding naphthalene derivative.

    Substitution: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a palladium catalyst are used.

    Substitution: Nucleophiles such as sodium methoxide (NaOCH3) or sodium ethoxide (NaOEt) can be used for substitution reactions.

Major Products

    Oxidation: The major product is 3-(8-bromonaphthalen-1-yl)propan-1-one.

    Reduction: The major product is 3-(naphthalen-1-yl)propan-1-ol.

    Substitution: The major products depend on the nucleophile used, such as 3-(8-methoxynaphthalen-1-yl)propan-1-ol when using sodium methoxide.

Scientific Research Applications

3-(8-bromonaphthalen-1-yl)propan-1-ol has various applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: It is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent.

    Industry: It is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 3-(8-bromonaphthalen-1-yl)propan-1-ol involves its interaction with specific molecular targets and pathways. The bromine atom and hydroxyl group play crucial roles in its reactivity and interactions with biological molecules. The exact pathways and targets are still under investigation, but it is believed to involve modulation of enzyme activity and disruption of cellular processes.

Comparison with Similar Compounds

Similar Compounds

    1-bromonaphthalene: Lacks the propanol group, making it less versatile in chemical reactions.

    3-(naphthalen-1-yl)propan-1-ol:

    8-bromo-1-naphthaldehyde: Contains an aldehyde group instead of a propanol group, leading to different chemical properties and uses.

Uniqueness

3-(8-bromonaphthalen-1-yl)propan-1-ol is unique due to the presence of both a bromine atom and a propanol group, which confer distinct chemical reactivity and potential for diverse applications in research and industry.

Properties

CAS No.

2621935-59-7

Molecular Formula

C13H13BrO

Molecular Weight

265.1

Purity

95

Origin of Product

United States

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